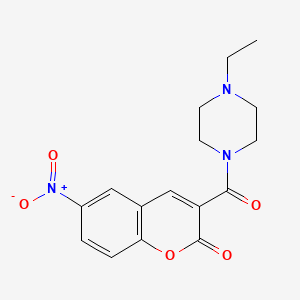

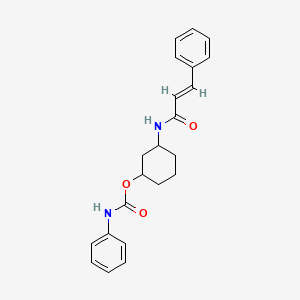

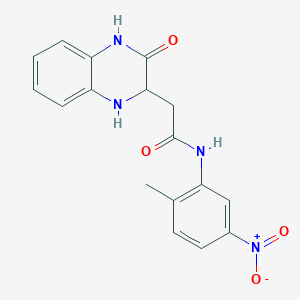

![molecular formula C8H13NO2 B2475090 [4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanol CAS No. 1803608-75-4](/img/structure/B2475090.png)

[4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “[4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanol” is an organic compound containing an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . Oxazoles are found in many biologically active compounds and are used in medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions involving oxazole rings . For example, an ester based on l-menthol and phenibut was obtained in 78% yield using N, N′-dicyclohexylcarbodiimide as a coupling reagent along with a catalytic amount of 4-dimethylaminopyridine .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as FT-IR, fast-atom bombardment-mass spectrometry along with 1H-NMR and 13C-NMR spectral analysis .Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the oxazole ring. Oxazoles can undergo a variety of reactions, including nucleophilic substitution and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the density, melting point, boiling point, solubility in water, and other properties can be determined experimentally .Aplicaciones Científicas De Investigación

Anticonvulsant Activity

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride: is a synthesized compound with potential anticonvulsant properties. It was obtained through Steglich esterification using N,N’-dicyclohexylcarbodiimide and catalytic 4-dimethylaminopyridine. The compound was characterized by various spectroscopic techniques, including FT-IR, FAB-MS, and NMR. It has been evaluated in vivo for its anticonvulsant effects using chemically- and electrically-induced seizure models .

Anxiolytic and Nootropic Effects

The conjugation of phenibut (β-phenyl-γ-aminobutyric acid), a known anxiolytic and nootropic drug, with monocyclic terpenoid l-menthol led to the synthesis of (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride. This derivative combines both l-menthol and phenibut residues. Terpenoids, including l-menthol, enhance drug permeability, making this conjugate an interesting candidate for further study .

Blood-Related Cancer Impact

The transaminase ATA-036 was employed to synthesize 1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea. This compound, a smoothened receptor inhibitor, has potential impact on various blood-related cancers. Pfizer confirmed its efficacy with 99% enantiomeric excess (e.e.) value and 85% yield .

Mecanismo De Acción

Propiedades

IUPAC Name |

(4-methyl-2-propan-2-yl-1,3-oxazol-5-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-5(2)8-9-6(3)7(4-10)11-8/h5,10H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWGIXGJAJDBMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C(C)C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2475010.png)

![2-[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2475014.png)

![4-Bromo-N-[(E)-(4-methoxyphenyl)methylidene]aniline](/img/structure/B2475015.png)

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2475017.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2475026.png)